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molecular formula C9H21IO3Si B3053997 Silane, triethoxy(3-iodopropyl)- CAS No. 57483-09-7

Silane, triethoxy(3-iodopropyl)-

Cat. No. B3053997
M. Wt: 332.25 g/mol
InChI Key: MPPFOAIOEZRFPO-UHFFFAOYSA-N
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Patent
US08945522B2

Procedure details

Sodium iodide (15 g, 93.325 mmol) was dissolved in acetone and (3-chloropropyl)triethoxysilane (22 mL, 45.63 mmol) was added dropwise. The resultant mixture was shaken at 80° C. for 48 hours in argon. The reaction crude was cooled to room temperature, filtered and the solvent was removed under reduced pressure. A yellowish liquid (28.476 g) containing 90% of iodinated compound and 10% of the chlorinated reagent was obtained. Said liquid was kept for further use without purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].Cl[CH2:4][CH2:5][CH2:6][Si:7]([O:14][CH2:15][CH3:16])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10]>CC(C)=O>[I:1][CH2:4][CH2:5][CH2:6][Si:7]([O:14][CH2:15][CH3:16])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction crude
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
A yellowish liquid (28.476 g) containing 90% of iodinated compound

Outcomes

Product
Name
Type
product
Smiles
ICCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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